N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
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Overview
Description
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide is a chemical compound. It is an oily, odorless, colorless liquid at ambient temperatures .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide, involves various processes. One such process includes the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide plays a crucial role in its activity. The structure–activity relationship (SAR) of the studied compounds shows significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide are complex and depend on various factors. The influence of steric factors on biological activity is significant, and the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold can greatly affect the anti-tumor activity .Physical And Chemical Properties Analysis
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide is an oily, odorless, colorless liquid at ambient temperatures . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists often explore pyrrolidine derivatives to create compounds for treating human diseases . Key features include:
Kinase Inhibition
Recent studies have identified pyrrolidine-containing compounds as potent kinase inhibitors. Modifications to the chiral moiety can influence kinase inhibition .
Anti-Fibrosis Activity
Some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, structurally related to our compound, were evaluated for anti-tubercular activity .
Antibacterial Properties
Structure-activity relationship (SAR) investigations revealed antibacterial activity, with variations based on N’-substituents and 4’-phenyl substituents .
Safety and Hazards
While specific safety and hazard information for N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide was not found, it’s important to handle such compounds with care. For similar compounds, potential hazards associated with short and long term exposure have been noted. These include central nervous system depression symptoms like headache, dizziness, lack of coordination, numbness, and confusion. Prolonged or repeated exposure may cause liver damage .
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-19(18,14-8-2-1-3-9-14)15-10-4-5-11-16-12-6-7-13-16/h1-3,8-9,15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDIGLRPKVOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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